N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide
Description
N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic carboxamide derivative featuring a tetrahydro-pyrazine core substituted with a 4-cyanophenyl group at the 4-position and a 3-chlorophenylcarboxamide moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-2-1-3-16(12-15)21-18(24)23-10-8-22(9-11-23)17-6-4-14(13-20)5-7-17/h1-7,12H,8-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHEISENXHEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrahydropyrazine intermediate.
Addition of the Cyanophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a cyanophenyl boronic acid or halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorophenyl and cyanophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, boronic acids, and palladium catalysts are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Tetrahydro-pyrazine ring : A six-membered ring with two nitrogen atoms, providing conformational flexibility and hydrogen-bonding capabilities.
- 4-Cyanophenyl group: A strong electron-withdrawing substituent that enhances polarity and may influence receptor binding.
- 3-Chlorophenylcarboxamide : The chloro substituent’s meta position may optimize steric interactions with hydrophobic binding pockets.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- LogP: The chloro and cyano substituents likely result in a moderate LogP, balancing lipophilicity for target engagement and solubility for bioavailability.
- Hydrogen Bonding: The carboxamide and pyrazine nitrogen atoms provide hydrogen-bond donors/acceptors, critical for interactions with TRPV1 or other proteins .
Biological Activity
N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazinecarboxamide can induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound has displayed efficacy against various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, a derivative was shown to selectively induce cytotoxicity in melanoma cells while sparing normal cells, suggesting a potential for targeted cancer therapy.
Case Study: Melanoma Treatment
A study published in the International Journal of Biology and Chemistry explored the effects of a related compound on human melanoma cells. The results indicated that this compound induced significant cell cycle arrest and reduced melanin production, highlighting its potential as a novel therapeutic agent in melanoma treatment .
Antimicrobial Properties
Research has demonstrated that pyrazinecarboxamide derivatives possess antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound's anti-inflammatory properties may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : Interfering with pathways that promote inflammation or tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be approached via a multi-step process. First, construct the tetrahydro-1(2H)-pyrazinecarboxamide backbone using a coupling reaction between a substituted piperazine intermediate and a chlorophenyl-carboxylic acid derivative. For example, tert-butyl-protected piperazine intermediates (e.g., tert-butyl 4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxylate) can undergo deprotection with trifluoroacetic acid (TFA) followed by amidation with 3-chlorophenyl isocyanate or acid chloride under anhydrous conditions . Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalyst use (e.g., Hünig’s base for amidation). Optimize yield and purity via HPLC monitoring .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., integration ratios for chlorophenyl protons at δ 7.2–7.5 ppm and cyanophenyl carbons at ~110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+ for C₁₈H₁₆ClN₃O: ~326.09) .
- Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- TRPV1 Receptor Antagonism : Use calcium flux assays in HEK293 cells expressing human TRPV1. Compare inhibition of capsaicin- or acid-induced responses (IC₅₀ calculations) .
- CYP450 Inhibition Screening : Assess metabolic stability using liver microsomes to prioritize candidates for further study .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl rings influence pharmacological activity, particularly regarding TRPV1 receptor interactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3-chlorophenyl or 4-cyanophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents. Compare binding affinity via radioligand displacement assays (³H-resiniferatoxin for TRPV1). For example, BCTC—a structural analog—shows enhanced potency when a tert-butyl group is added to the phenyl ring .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with TRPV1’s vanilloid-binding pocket. Highlight steric clashes or hydrogen bonds involving the cyanophenyl group .
Q. What strategies can resolve discrepancies between in vitro receptor binding data and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), CNS penetration, and metabolic clearance in rodent models. BCTC, for instance, shows a t₁/₂ of ~1 hour in rats but significant CNS bioavailability .
- Experimental Design Adjustments : Use neuropathic pain models (e.g., chronic constriction injury) with dose-response studies. Address false negatives by testing higher doses or alternative administration routes (intrathecal vs. oral) .
Q. How can stereochemical purity impact biological activity, and what methods ensure enantiomeric control during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperazine ring formation to control stereocenters .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data (e.g., DMSO vs. aqueous buffer) for this compound?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Adjust formulation with co-solvents (e.g., PEG 400) or cyclodextrin-based carriers .
- Alternative Solubility Metrics : Compare experimental logP (e.g., shake-flask method) with computational predictions (e.g., XLogP3) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
